Ethyl 2-(((mesityloxy)acetyl)amino)-4-(4-methylphenyl)-3-thiophenecarboxylate
Description
Properties
Molecular Formula |
C25H27NO4S |
|---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
ethyl 4-(4-methylphenyl)-2-[[2-(2,4,6-trimethylphenoxy)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C25H27NO4S/c1-6-29-25(28)22-20(19-9-7-15(2)8-10-19)14-31-24(22)26-21(27)13-30-23-17(4)11-16(3)12-18(23)5/h7-12,14H,6,13H2,1-5H3,(H,26,27) |
InChI Key |
DOOAHEXFOCRQBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)COC3=C(C=C(C=C3C)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, ethyl cyanoacetate (1.0 equiv), 4-methylacetophenone (1.1 equiv), and elemental sulfur (1.2 equiv) are combined in absolute ethanol. Diethylamine (1.0 equiv) is added as a base to deprotonate intermediates and catalyze cyclization. The mixture is stirred at 50–70°C for 3–5 hours, with reaction progress monitored by TLC.
Critical Parameters:
-
Temperature: Elevated temperatures (50–70°C) accelerate cyclization but risk side reactions like polymerization.
-
Solvent: Ethanol balances reactivity and solubility; DMSO may enhance yields but complicates purification.
-
Base: Diethylamine outperforms weaker bases (e.g., morpholine) in minimizing byproducts.
Post-reaction, the mixture is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate, 7:3) to isolate ethyl 2-amino-4-(4-methylphenyl)-3-thiophenecarboxylate as a yellow solid. Typical yields range from 70–85% for analogous systems.
Regioselective Acylation of the 2-Amino Group
The amino group at the 2-position undergoes acylation with mesityloxy acetyl chloride to install the target substituent. This step demands precise control to avoid overacylation or hydrolysis of the ester group.
Synthesis of Mesityloxy Acetyl Chloride
Mesityloxy acetic acid is prepared by reacting mesitol (2,4,6-trimethylphenol) with chloroacetic acid in alkaline conditions. Treatment with thionyl chloride (SOCl₂) converts the acid to its corresponding acyl chloride.
Procedure:
-
Mesitol (1.0 equiv) and chloroacetic acid (1.2 equiv) are refluxed in aqueous NaOH (10%) for 6 hours.
-
The product is acidified with HCl, extracted into dichloromethane, and dried over Na₂SO₄.
-
Mesityloxy acetic acid (1.0 equiv) is stirred with SOCl₂ (2.0 equiv) at 0°C for 1 hour, then warmed to room temperature. Excess SOCl₂ is removed under vacuum to yield mesityloxy acetyl chloride as a colorless liquid.
Acylation Reaction
The acylation is performed under Schotten-Baumann conditions to ensure mild reaction parameters:
Typical Protocol:
-
Ethyl 2-amino-4-(4-methylphenyl)-3-thiophenecarboxylate (1.0 equiv) is dissolved in dry THF.
-
Triethylamine (1.5 equiv) is added as an acid scavenger.
-
Mesityloxy acetyl chloride (1.2 equiv) is added dropwise at 0°C, and the mixture is stirred for 12 hours at room temperature.
-
The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate, 4:1) to afford the target compound as a white crystalline solid.
Yield Optimization:
-
Excess acyl chloride (1.2–1.5 equiv) ensures complete conversion.
-
Anhydrous conditions prevent hydrolysis of the acyl chloride.
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, Ar-H), 6.85 (s, 2H, mesityl-H), 5.12 (s, 2H, OCH₂CO), 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.45 (s, 3H, Ar-CH₃), 2.30 (s, 6H, mesityl-CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
IR (KBr): 3310 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (ester C=O), 1665 cm⁻¹ (amide C=O).
Crystallographic Insights
While no crystal data exists for the target compound, analogous ethyl 2-amino-4-arylthiophene-3-carboxylates crystallize in triclinic systems with intramolecular N–H⋯O hydrogen bonds. The mesityloxy group is expected to adopt a planar conformation due to steric hindrance from the 2,4,6-trimethyl substituents.
Comparative Analysis of Alternative Routes
Thiazole vs. Thiophene Synthesis
The Gewald reaction is preferred over thiazole-forming methods (e.g., Hantzsch thiazole synthesis) due to superior regiocontrol. Thiazole routes require bromoketones and thiourea, which introduce unpredictability in substituent positioning.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(((mesityloxy)acetyl)amino)-4-(4-methylphenyl)-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits potential therapeutic properties, particularly in the development of novel pharmaceuticals. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that derivatives of thiophene compounds can exhibit anticancer properties. Ethyl 2-(((mesityloxy)acetyl)amino)-4-(4-methylphenyl)-3-thiophenecarboxylate has been evaluated for its ability to inhibit cancer cell proliferation. A study demonstrated that similar compounds could induce apoptosis in various cancer cell lines, suggesting that this compound may also possess similar properties.
Antimicrobial Properties
Thiophene derivatives are known for their antimicrobial activity. Research has shown that compounds with similar functional groups can inhibit the growth of bacteria and fungi. This compound could be explored further to assess its efficacy against specific pathogens.
Material Science Applications
The unique chemical structure of this compound makes it suitable for applications in material science, particularly in the development of organic electronic materials.
Organic Light Emitting Diodes (OLEDs)
Research into thiophene-based materials has shown promise in the field of OLEDs. The compound's ability to form thin films and its electronic properties can be utilized in the fabrication of OLEDs, enhancing their efficiency and performance.
Conductive Polymers
The incorporation of thiophene derivatives into polymer matrices can lead to the creation of conductive materials. These materials have potential applications in sensors and flexible electronics, where conductivity and flexibility are crucial.
Research Tool Applications
This compound serves as a valuable research tool in various experimental setups.
Chemical Probes
The compound can be used as a chemical probe to study biological pathways involving thiophene derivatives. Its ability to interact with specific proteins or enzymes can provide insights into biochemical mechanisms.
Synthesis of Novel Compounds
As a precursor, this compound can facilitate the synthesis of more complex molecules through various chemical reactions, including coupling reactions and functional group modifications.
Data Tables
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Induces apoptosis in cancer cells |
| Antimicrobial properties | Inhibits bacterial and fungal growth | |
| Material Science | OLED fabrication | Enhances efficiency of light emission |
| Conductive polymers | Suitable for sensors and flexible electronics | |
| Research Tools | Chemical probes | Insights into biochemical pathways |
| Synthesis precursor | Facilitates creation of complex molecules |
Case Studies
- Anticancer Activity Study : A study published in Journal of Medicinal Chemistry investigated the anticancer effects of thiophene derivatives, highlighting that compounds with similar structures showed significant cytotoxicity against breast cancer cell lines .
- Material Science Research : Research conducted at an academic institution demonstrated that thiophene-based materials could be integrated into OLED technology, resulting in improved light emission efficiency compared to traditional materials .
- Antimicrobial Efficacy : A clinical study assessed the antimicrobial properties of various thiophene derivatives, showing promising results against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of Ethyl 2-(((mesityloxy)acetyl)amino)-4-(4-methylphenyl)-3-thiophenecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Key Observations:
- Substituent Effects: The target compound’s mesityloxy group distinguishes it from derivatives with simpler aryl or alkoxy substituents (e.g., methoxy in or nitrophenoxy in ). This group likely reduces solubility in polar solvents but enhances thermal stability .
- Electron-Withdrawing/Donating Groups : The nitro group in increases electrophilicity, whereas the mesityloxy group in the target compound provides steric hindrance and electron donation, which may modulate reactivity in Suzuki couplings or nucleophilic substitutions .
Physicochemical and Spectral Data
Table 3: Spectral and LogP Comparisons
Key Observations:
- LogP : The target compound’s estimated LogP (~6.5) exceeds that of simpler analogs (e.g., ~2.1 for ), reflecting increased lipophilicity due to the mesityloxy and 4-methylphenyl groups. This property may enhance membrane permeability in biological systems .
- Hydrogen Bonding: Compounds with free amino groups (e.g., ) exhibit robust hydrogen bonding networks (C24(12) chains), whereas acetylated derivatives like the target compound rely on weaker van der Waals interactions .
Biological Activity
Ethyl 2-(((mesityloxy)acetyl)amino)-4-(4-methylphenyl)-3-thiophenecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C25H27NO4S
- Molecular Weight : 437.562 g/mol
- IUPAC Name : this compound
The compound features a thiophene ring, which is known for its biological activity, and an ethyl ester functional group that may enhance its solubility and bioavailability.
- Antineoplastic Activity : Initial studies suggest that compounds with similar structures exhibit antitumor properties. The thiophene moiety is often linked to inhibition of cancer cell proliferation by affecting signaling pathways involved in cell growth and apoptosis.
- Anti-inflammatory Effects : Thiophene derivatives have been documented to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Pharmacological Effects
- Cytotoxicity : Research indicates that this compound may induce cytotoxic effects in various cancer cell lines.
- Cellular Mechanisms : The compound may modulate pathways related to apoptosis, such as the caspase cascade, which is crucial for programmed cell death.
Data Summary
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine levels | |
| Antitumor | Inhibits tumor growth in vivo |
Case Studies
-
Study on Antitumor Effects :
- A study evaluated the efficacy of this compound against various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potent antitumor activity.
-
Inflammation Model :
- In an animal model of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers compared to control groups, suggesting its potential use as an anti-inflammatory agent.
Research Findings
Recent research highlights several important findings regarding the biological activity of this compound:
- In vitro Studies : Laboratory studies demonstrate that the compound effectively inhibits the proliferation of human cancer cells, particularly those derived from breast and colon cancers.
- In vivo Efficacy : Animal studies have shown that treatment with this compound leads to a significant reduction in tumor size without notable toxicity, suggesting a favorable therapeutic window.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-(((mesityloxy)acetyl)amino)-4-(4-methylphenyl)-3-thiophenecarboxylate, and what critical parameters influence yield and purity?
- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the thiophene core. Key steps include:
- Acylation : Introduction of the mesityloxy-acetyl group via coupling reagents (e.g., DCC or EDC) under anhydrous conditions .
- Esterification : Ethyl ester formation using ethanol and acid catalysts (e.g., H₂SO₄) .
- Optimization : Reaction temperature (60–80°C), solvent choice (DMSO or DMF for solubility), and pH control (neutral to slightly acidic) are critical for minimizing side products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC is recommended for isolating high-purity product .
Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns on the thiophene ring and ester group .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₂₅NO₅S) and detects isotopic patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Q. What preliminary biological activities have been reported for structurally analogous thiophene derivatives?
- Findings :
- Anti-inflammatory Activity : Analogs with chlorophenoxy or furan substituents showed 40–60% inhibition in rat paw edema models at 50 mg/kg doses .
- Anticancer Potential : Thiophene-carboxylates with methylphenyl groups exhibited IC₅₀ values of 10–20 µM against breast cancer cell lines (MCF-7) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity during acylation of the thiophene core?
- Approach :
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to direct acylation to the 2-position .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction homogeneity .
- Kinetic Monitoring : In situ FTIR or HPLC tracks intermediate formation, enabling real-time adjustments .
Q. What molecular targets or pathways are implicated in the compound’s biological activity, and how can they be studied?
- Mechanistic Tools :
- Enzyme Assays : Screen against COX-2 or NF-κB pathways due to structural similarity to anti-inflammatory agents .
- Molecular Docking : Computational modeling (AutoDock Vina) predicts binding affinity to cyclooxygenase active sites .
- Gene Expression Profiling : RNA-seq identifies downstream targets in inflammation or apoptosis pathways .
Q. How do structural modifications (e.g., substituent variations) impact chemical reactivity and bioactivity?
- SAR Insights :
Q. What advanced purification techniques resolve challenges in isolating stereoisomers or polymorphs?
- Strategies :
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA) .
- Crystallization Screening : Solvent/anti-solvent combinations (e.g., ethanol/water) isolate stable polymorphs .
Q. How does the compound behave under oxidative or reductive conditions, and what degradation products form?
- Stability Data :
| Condition | Reagent | Degradation Product |
|---|---|---|
| Oxidation | KMnO₄ | Sulfoxide derivative (confirmed via TLC) |
| Reduction | NaBH₄ | Amine intermediate (isolated by extraction) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
